![molecular formula C11H13N3O B2916586 N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide CAS No. 2097882-99-8](/img/structure/B2916586.png)
N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide” is a chemical compound that is part of the pyrimidine family . Pyrimidine is known to be a vital constituent of nucleic acids and is employed as a synthetic precursor of bioactive molecules . There are a wide spectrum of pharmacologically active compounds of pyrimidine, and its use in pharmaceuticals is becoming increasingly broad since the synthetic discovery of its substituted derivatives .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide”, often involves the use of cyanamides . In one method, 2-amino-4,6-dimethylpyrimidine dissolved in ethanol was carefully added to an ethanol solution . The resulting compound was then characterized by various analytical measurements .Molecular Structure Analysis
The molecular structure of “N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide” and its derivatives has been established by techniques such as NMR spectroscopy and X-ray diffraction analysis .Chemical Reactions Analysis
The interaction of “N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide” with other compounds can lead to the formation of new structures . For instance, the interaction with methyl anthranilate leads to the formation of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide” and its derivatives have been characterized by various analytical measurements, including CHN elemental analyses, solubility, melting point, and conductivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Research has explored the synthesis of pyrimidine-linked pyrazole heterocyclics, including derivatives of N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide, through microwave irradiative cyclocondensation. These compounds have been evaluated for their insecticidal and antibacterial potential, highlighting the versatility of N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide derivatives in developing bioactive compounds (Deohate & Palaspagar, 2020).
Biological Applications
- In the field of antimicrobial research, derivatives of N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide have shown promising antibacterial and antifungal activities. For example, a study synthesized and evaluated new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols as antimicrobial agents, showcasing their potential in combating microbial infections (Aggarwal et al., 2013).
Material Science and Photophysical Properties
- Research into the photophysical properties of pyrimidine derivatives, including those related to N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide, has led to the development of compounds with potential applications in material science and as pH sensors. For instance, a study on the design, synthesis, and pH-sensing application of pyrimidine-phthalimide derivatives highlights the innovative use of these compounds in developing new materials with specific functional properties (Yan et al., 2017).
Direcciones Futuras
The future directions for “N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide” and its derivatives could involve further exploration of their pharmacological activities, as well as their potential applications in various industries . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds.
Propiedades
IUPAC Name |
N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-4-5-11(15)12-7-10-13-8(2)6-9(3)14-10/h6H,7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYSOQXKRDMXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2916503.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2916504.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2916506.png)
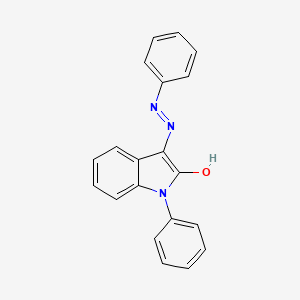
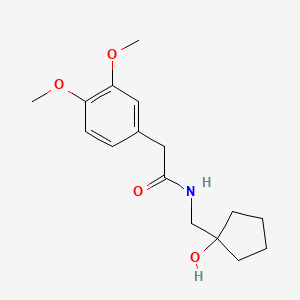
![1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2916511.png)
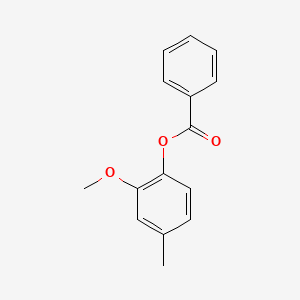
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2916513.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2916516.png)
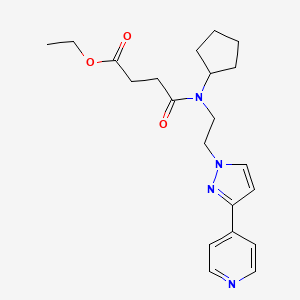
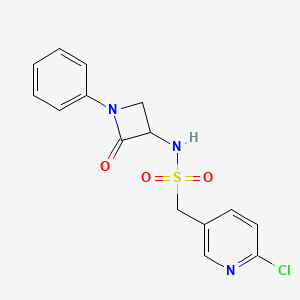
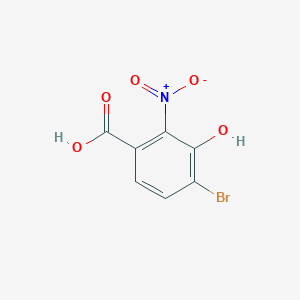
![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2916526.png)